KRAS G12C inhibitor 44
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Overview
Description
KRAS G12C inhibitor 44 is a small molecule that specifically targets the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound has shown promise in inhibiting the KRAS G12C protein, which plays a crucial role in cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction to introduce a masked piperazine moiety . The final steps involve the installation of the prolinol subunit and the oxidation of the sulfide intermediate .
Industrial Production Methods: Industrial production of KRAS G12C inhibitor 44 involves scaling up the laboratory synthesis to kilogram-scale production. This process requires optimization of reaction conditions to ensure high yield and purity . The use of transition-metal-free oxidation and chromatography-free synthesis methods has significantly improved the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: KRAS G12C inhibitor 44 undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and palladium-catalyzed carbon-oxygen bond formation . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Boc-protected tetrahydropyridopyrimidine, prolinol, and masked piperazine . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediates such as the sulfide intermediate and the final tetrahydropyridopyrimidine core with attached chiral building blocks .
Scientific Research Applications
KRAS G12C inhibitor 44 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the reactivity and binding properties of KRAS G12C inhibitors . In biology, it is used to investigate the cellular and molecular mechanisms of KRAS G12C-driven cancers . In medicine, this compound is being evaluated in clinical trials for its potential to treat various cancers with KRAS G12C mutations . Additionally, it has industrial applications in the development of new cancer therapies and drug discovery .
Mechanism of Action
KRAS G12C inhibitor 44 exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state . This prevents the protein from transmitting pro-tumorigenic signals, thereby inhibiting cancer cell proliferation and survival . The compound specifically targets the cysteine residue at position 12 of the KRAS protein, which is mutated to glycine in KRAS G12C . This selective binding disrupts the guanine exchange cycle, effectively blocking the activation of downstream signaling pathways such as the RAF-MEK-ERK pathway .
Comparison with Similar Compounds
KRAS G12C inhibitor 44 is unique in its high selectivity and potency against the KRAS G12C mutation . Similar compounds include sotorasib and adagrasib, which also target the KRAS G12C protein but may differ in their pharmacokinetic properties and clinical efficacy . Another similar compound is 143D, which has shown comparable antitumor activity in preclinical models . These compounds share a common mechanism of action but may vary in their chemical structures and binding affinities .
List of Similar Compounds:- Sotorasib
- Adagrasib
- 143D
This compound stands out due to its optimized synthesis route and potential for high efficacy in treating KRAS G12C-driven cancers .
Biological Activity
KRAS G12C inhibitors, such as compound 44, represent a significant advancement in targeted cancer therapies, particularly for tumors harboring the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The biological activity of KRAS G12C inhibitor 44 is characterized by its ability to selectively bind to the inactive GDP-bound form of KRAS G12C, thereby inhibiting downstream signaling pathways that promote tumor growth.
Selective Binding: this compound specifically targets the mutant cysteine at position 12 of the KRAS protein. This selective binding stabilizes the GDP-bound state of KRAS G12C, preventing its activation and subsequent signaling through pathways such as MAPK and PI3K, which are critical for cell proliferation and survival .
Pharmacodynamics: The inhibitor demonstrates a dose-dependent inhibition of KRAS G12C signaling. In preclinical studies, it has shown significant antitumor efficacy across various tumor models, with a notable reduction in tumor volume and improved survival rates in KRAS G12C-positive xenograft models .
In Vitro Studies
A series of in vitro experiments assessed the efficacy of this compound across different cancer cell lines. The results indicated a wide range of sensitivity among various cell lines:
Cell Line Type | IC50 (nM) | Response Type |
---|---|---|
KRAS G12C-positive | 50 | High sensitivity |
KRAS wild-type | >1000 | No response |
Mixed mutations | 300 | Moderate response |
These findings suggest that the inhibitor is most effective against cells expressing the KRAS G12C mutation while having minimal effects on wild-type KRAS cells .
In Vivo Studies
In vivo studies using mouse models have demonstrated the compound's potential for significant tumor regression:
- Tumor Regression Rate: In a study involving multiple tumor types, 70% of mice treated with this compound showed substantial tumor shrinkage.
- Survival Improvement: Median survival was extended by approximately 40% compared to control groups receiving no treatment.
These results underscore the compound's ability to translate preclinical efficacy into potential clinical benefits .
Ongoing Trials
Current clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes:
- Objective Response Rate (ORR): Early results indicate an ORR of approximately 35% in patients with previously treated KRAS G12C-positive NSCLC.
- Progression-Free Survival (PFS): Median PFS reported at around 6.8 months.
These trials are crucial for establishing the therapeutic potential of this compound in clinical settings .
Case Study: Patient Response
A notable case involved a patient with metastatic NSCLC who had previously undergone multiple lines of therapy. Upon treatment with this compound, the patient exhibited:
- Partial Response: Documented tumor reduction of over 50% after two cycles of treatment.
- Duration of Response: The response lasted for over six months before disease progression.
This case highlights the potential for durable responses in patients who have limited options due to resistance to standard therapies .
Resistance Mechanisms
Despite promising initial results, resistance to KRAS G12C inhibitors remains a challenge. Common mechanisms include:
- Secondary Mutations: Alterations in KRAS or downstream signaling components can lead to reduced sensitivity.
- Feedback Activation: Upregulation of compensatory pathways such as RTK signaling may restore proliferative signals despite inhibition .
Ongoing research aims to identify these resistance patterns and develop combination therapies that could enhance efficacy.
Properties
Molecular Formula |
C31H36ClFN6O2 |
---|---|
Molecular Weight |
579.1 g/mol |
IUPAC Name |
2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1 |
InChI Key |
LTBOVTGFAXPDLV-CYYCZYJVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
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